![molecular formula C11H21ClN2O2 B2583067 Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride CAS No. 1461705-62-3](/img/structure/B2583067.png)
Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride, also known as tBu-Cyclopro, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a cyclopropane-containing amino acid derivative that has been synthesized and studied extensively in recent years. In
Scientific Research Applications
Enzyme Inhibition and Molecular Interactions
Carbamates, including derivatives like tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride, are known for their inhibitory action on acetylcholinesterase (AChE). They function by transferring the carbamoyl group to a serine residue in the AChE active site, followed by the relatively slow hydrolysis of the carbamoyl enzyme. The rate of decarbamoylation varies significantly and is influenced by the size of the alkyl substituents on the carbamoyl group. This property underlines the potential of certain carbamates as effective AChE inhibitors, which can be developed further for therapeutic or other industrial applications (Rosenberry & Cheung, 2019).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of organic compounds similar to tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride have been studied extensively. For example, ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate related to carbamates, is known to undergo biodegradation under aerobic conditions via microbial action. The biodegradation pathways involve multiple intermediates, shedding light on the metabolic lability and environmental fate of such compounds. Although specific studies on tert-butyl derivatives are limited, understanding the biodegradation of related structures like ETBE provides valuable insights into their environmental behavior (Thornton et al., 2020).
Environmental Occurrence and Toxicity
Synthetic compounds with structures related to tert-butyl derivatives, such as synthetic phenolic antioxidants (SPAs), have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Studies have highlighted the occurrence, human exposure, and toxicity of these compounds. For instance, certain SPAs have been found in human tissues and have exhibited potential hepatic toxicity and endocrine-disrupting effects. While these findings are specific to SPAs, they underscore the importance of studying the environmental occurrence and potential toxicological impacts of a wide array of synthetic compounds, including tert-butyl derivatives (Liu & Mabury, 2020).
Molecular Structure and Metabolic Stability
The structural properties of carbamates significantly influence their metabolic stability. A qualitative relationship between molecular structure and susceptibility to metabolic hydrolysis has been identified. This relationship is crucial for the design of carbamates as drugs or prodrugs, providing insights into how molecular modifications can impact the pharmacokinetics and therapeutic efficacy of carbamate-based compounds (Vacondio et al., 2010).
properties
IUPAC Name |
tert-butyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-9(2,3)15-8(14)13-11-5-4-10(12,6-11)7-11;/h4-7,12H2,1-3H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDJBVLNJWCJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

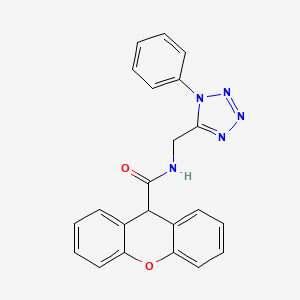
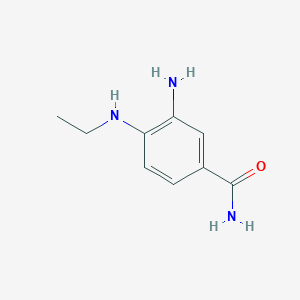
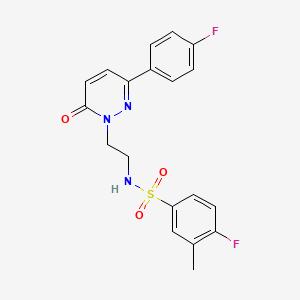
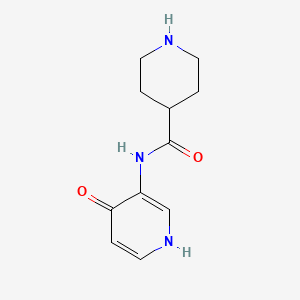
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2582990.png)

![3,3-Dimethyl-4-[1-[2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2582993.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2582997.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2582998.png)
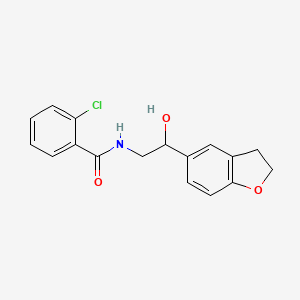
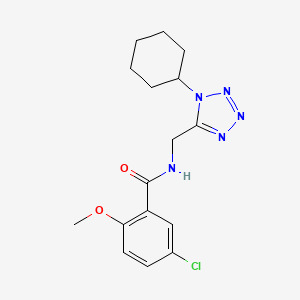
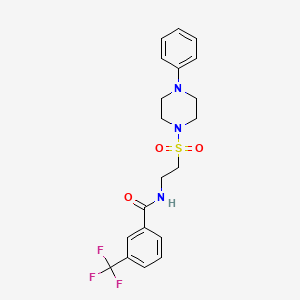
![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2583006.png)